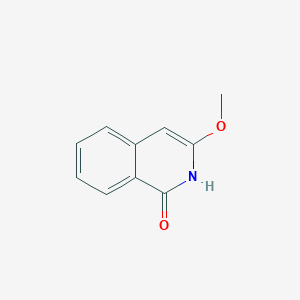3-methoxy-2H-isoquinolin-1-one
CAS No.: 59048-50-9
Cat. No.: VC8126293
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59048-50-9 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 3-methoxy-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6H,1H3,(H,11,12) |
| Standard InChI Key | USBOHUIYVCEVLA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC=CC=C2C(=O)N1 |
| Canonical SMILES | COC1=CC2=CC=CC=C2C(=O)N1 |
Introduction
Chemical Structure and Properties
3-Methoxy-2H-isoquinolin-1-one features a benzene ring fused to a pyridone ring, with a methoxy (-OCH₃) substituent at the 3-position and a lactam group at the 1-position. Its molecular formula is C₁₀H₉NO₂, and it has a molecular weight of 175.18 g/mol . Key structural features include:
-
Ring system: Bicyclic isoquinolinone core.
-
Functional groups: Lactam (C=O-N) and methoxy groups.
-
Solubility: Moderately soluble in organic solvents; specific data varies by source .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Purity (Typical) | >97% | |
| Hazard Classifications | GHS07 (Warning), H302 (Toxic) |
Synthesis and Preparation
The synthesis of 3-methoxy-2H-isoquinolin-1-one involves cyclization reactions or modifications of isoquinoline precursors. Common methods include:
Cyclization Reactions
-
Pictet-Spengler Reaction: β-Phenylethylamine derivatives undergo cyclization in acidic conditions to form the isoquinolinone core.
-
Redox-Neutral C-H Annulation: Rhodium(III)-catalyzed reactions with N-methoxybenzamides and propargyl cycloalkanols yield 3-acyl isoquinolin-1(2H)-ones, which can be modified to introduce methoxy groups .
Industrial Production
Large-scale synthesis employs optimized conditions to maximize yield and purity. Continuous flow reactors and automated platforms are used to enhance scalability.
Biological Properties and Applications
Enzyme Inhibition
3-Methoxy-2H-isoquinolin-1-one derivatives exhibit potent inhibition of human carboxylesterase 2A (hCES2A), an enzyme critical for drug metabolism. For example:
-
Compound 4a (3-(4-(benzyloxy)-3-methoxyphenyl)-4-bromo-7,8-dimethoxyisoquinolin-1(2H)-one) shows IC₅₀ = 0.68 μM for hCES2A, with high specificity (>147-fold selectivity over hCES1A) .
-
Intracellular Activity: Brominated analogs improve cell permeability, achieving IC₅₀ = 0.41 μM in HepG2 cells .
Anticancer Activity
Studies highlight its role in inducing G2 phase cell cycle arrest in breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines:
-
Compound 4f: Reduces CDK1 expression, blocking progression from G2 to M phase .
-
Cytotoxicity: Comparable or superior efficacy to 5-fluorouracil (5-FU) in in vitro models .
Structural Analogues and Derivatives
The methoxy group at position 3 influences biological activity, but structural modifications (e.g., bromination, alkylation) further enhance potency. Key analogues include:
Research and Development Trends
Prodrug and Metabolic Activation
3-Methoxy-2H-isoquinolin-1-one acts as a prodrug, metabolizing to active forms (e.g., 3-methoxyisoquinoline) that inhibit coagulation and serine proteases like thrombin .
Role in Drug Discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume